1-Amino-3-phosphono-2-cyclopentene-1-carboxylic acid
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Overview
Description
This compound is known for its role as an agonist of metabotropic glutamate receptors of group III . These receptors are involved in various neurological processes, making this compound significant in neuropharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-3-phosphono-2-cyclopentene-1-carboxylic acid involves several stepsThe reaction conditions typically involve the use of specific catalysts and solvents to facilitate the cyclization and functionalization processes .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-phosphono-2-cyclopentene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: This can be used to modify the oxidation state of the compound, affecting its reactivity.
Substitution: Common in organic synthesis, substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
1-Amino-3-phosphono-2-cyclopentene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in modulating metabotropic glutamate receptors, which are involved in synaptic transmission and plasticity.
Medicine: Potential therapeutic applications in treating neurological disorders due to its activity on glutamate receptors.
Industry: Could be used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-amino-3-phosphono-2-cyclopentene-1-carboxylic acid involves its interaction with metabotropic glutamate receptors of group III. These receptors are G-protein coupled receptors that modulate neurotransmitter release in the brain. By acting as an agonist, this compound can influence various signaling pathways, potentially leading to therapeutic effects in neurological conditions .
Comparison with Similar Compounds
Similar Compounds
1-Amino-3-phosphono-3-cyclopentene-1-carboxylic acid: Another agonist of metabotropic glutamate receptors with a slightly different structure.
2-Amino-3-phosphonopropionic acid: Known for its role in modulating glutamate receptors.
4-Phosphonophenylglycine: Another compound that interacts with glutamate receptors.
Uniqueness
1-Amino-3-phosphono-2-cyclopentene-1-carboxylic acid is unique due to its specific structure, which allows it to selectively interact with group III metabotropic glutamate receptors. This selectivity can lead to more targeted therapeutic effects with potentially fewer side effects compared to other compounds .
Properties
CAS No. |
288303-85-5 |
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Molecular Formula |
C6H10NO5P |
Molecular Weight |
207.12 g/mol |
IUPAC Name |
1-amino-3-phosphonocyclopent-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C6H10NO5P/c7-6(5(8)9)2-1-4(3-6)13(10,11)12/h3H,1-2,7H2,(H,8,9)(H2,10,11,12) |
InChI Key |
MBXQIYUXGGUXIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C=C1P(=O)(O)O)(C(=O)O)N |
Origin of Product |
United States |
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